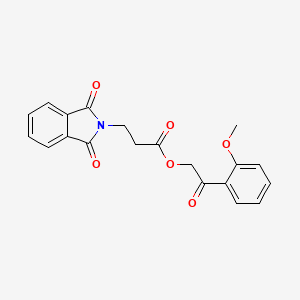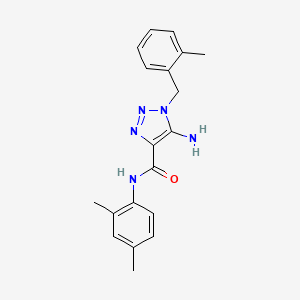
3,3-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indolin-2-one derivatives are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds . They are often used in the synthesis of bioactive molecules .
Synthesis Analysis
Indolin-2-one derivatives can be synthesized through various methods. For instance, one study reported the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors .Chemical Reactions Analysis
The chemical reactions involving indolin-2-one derivatives can be quite diverse. For example, they can undergo decarboxylation reactions under Krapcho reaction conditions .科学的研究の応用
Neurokinin-1 Receptor Antagonist Research
One area of research involves the development of neurokinin-1 (NK1) receptor antagonists. A study highlights the synthesis of a compound that demonstrates high affinity and oral activity as an h-NK(1) receptor antagonist. This compound is noted for its effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression, indicating its potential for therapeutic applications in these areas (Harrison et al., 2001).
Progesterone Receptor Modulators
Another significant application is in the development of new progesterone receptor (PR) modulators for use in female healthcare, such as contraception, fibroids, endometriosis, and certain breast cancers. Research in this area has led to the synthesis of compounds that show potent PR antagonist activity, with specific structural modifications switching between agonist and antagonist properties of the compounds. This research underscores the importance of the size of the 3,3-dialkyl substituent in controlling the functional response, with smaller groups like dimethyl affording potent PR antagonists (Fensome et al., 2008).
Organocatalysis
The compound has also been researched in the context of organocatalysis. A specific chiral organocatalyst used in the asymmetric reduction of prochiral N-aryl ketimines with trichlorosilane has been synthesized, demonstrating the compound's utility in facilitating enantioselective synthesis processes. This application is crucial for producing chiral molecules with high enantiomeric excess, which is important in pharmaceutical synthesis (Noshi, 2014).
Insecticidal and Antibacterial Potential
Furthermore, derivatives of this compound have been explored for their insecticidal and antibacterial potential. The synthesis and evaluation of compounds based on modifications to the butanamide structure have shown activity against certain insects and microorganisms, indicating their potential for development into new pesticidal or antibacterial agents (Deohate & Palaspagar, 2020).
作用機序
Target of Action
The compound 3,3-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)butanamide, also known as 3,3-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)butanamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit acetylcholine esterase (AChE), a key enzyme in the cholinergic pathway .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
特性
IUPAC Name |
3,3-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)9-13(18)16-11-5-6-12-10(7-11)8-14(19)17(12)4/h5-7H,8-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOLZNWXMOFRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-{[(Tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2840262.png)
![N-[2-(Benzyloxy)phenyl]pivalamide](/img/structure/B2840263.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2840268.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B2840273.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2840274.png)

![3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide](/img/structure/B2840277.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2840280.png)
![9-[(2-Chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene](/img/structure/B2840282.png)
![3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2840283.png)

